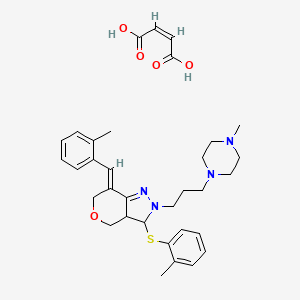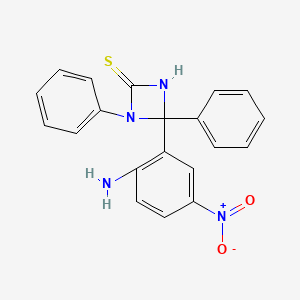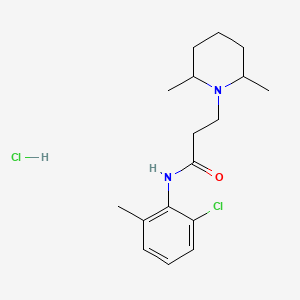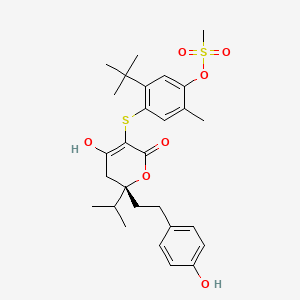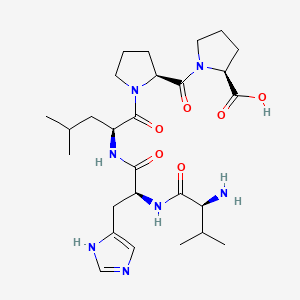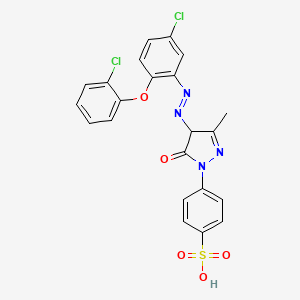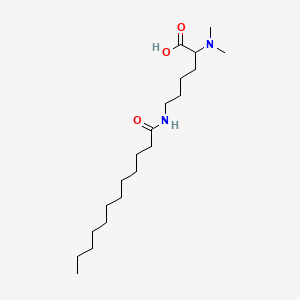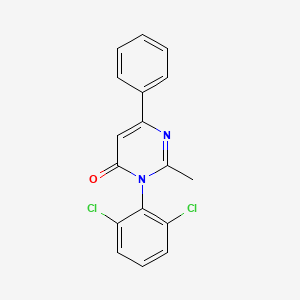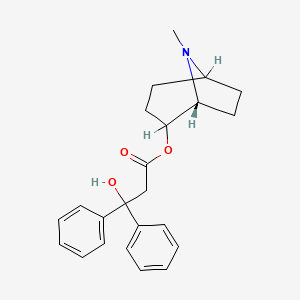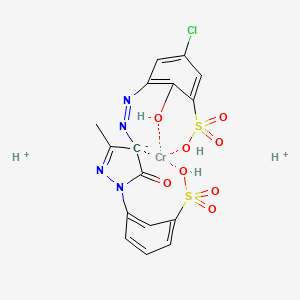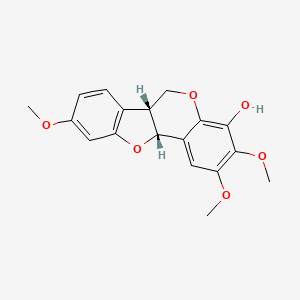
4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” typically involves multiple steps, including the formation of the azo bond and the coupling of various aromatic compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used as a dye or pigment due to its vibrant color properties. Its stability and resistance to fading make it suitable for use in textiles, plastics, and coatings.
作用机制
The mechanism of action of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” involves its interaction with specific molecular targets. The azo bond and aromatic rings allow it to bind to proteins, enzymes, and nucleic acids, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-((5-(Acetylamino)-2-chlorophenyl)azo)-N-(2-hydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(2-hydroxy-3-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
The uniqueness of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
35342-20-2 |
|---|---|
分子式 |
C27H20Cl2N6O4 |
分子量 |
563.4 g/mol |
IUPAC 名称 |
4-[(5-acetamido-2-chloro-4-methylphenyl)diazenyl]-N-(7-chloro-2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H20Cl2N6O4/c1-12-7-18(28)21(11-20(12)30-13(2)36)34-35-23-16-6-4-3-5-14(16)8-17(25(23)37)26(38)31-15-9-19(29)24-22(10-15)32-27(39)33-24/h3-11,37H,1-2H3,(H,30,36)(H,31,38)(H2,32,33,39) |
InChI 键 |
CUNXFAPHUFACLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1NC(=O)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C(=C4)Cl)NC(=O)N5)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


